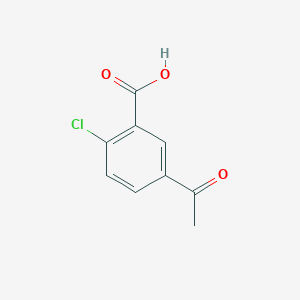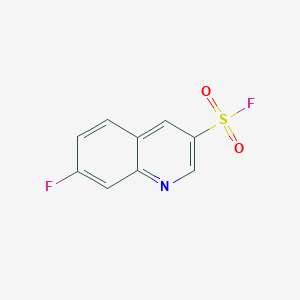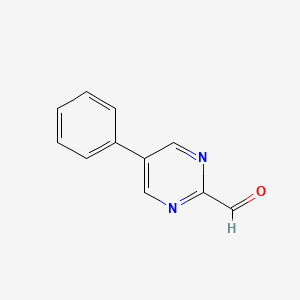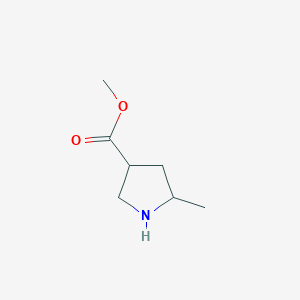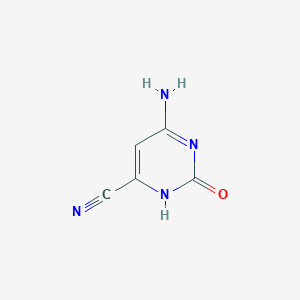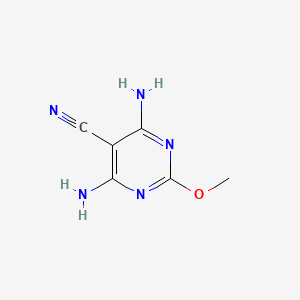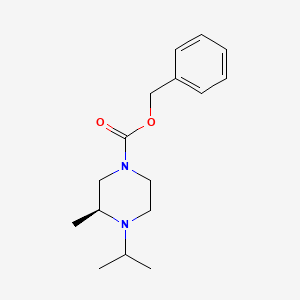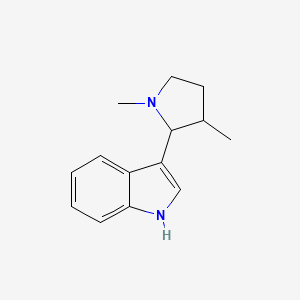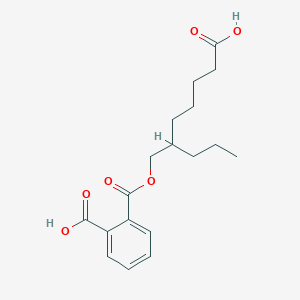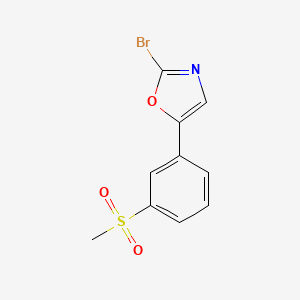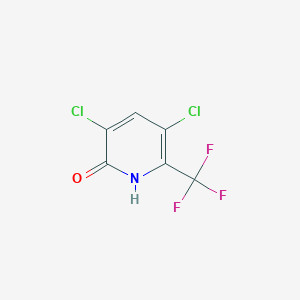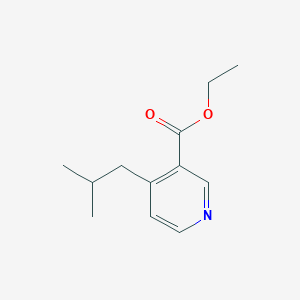
Ethyl4-isobutylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl4-isobutylnicotinate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings this compound is a derivative of nicotinic acid, which is a form of vitamin B3
Preparation Methods
The synthesis of Ethyl4-isobutylnicotinate typically involves esterification reactions. One common method is the reaction of nicotinic acid with isobutyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethyl4-isobutylnicotinate undergoes several types of chemical reactions:
Scientific Research Applications
Ethyl4-isobutylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to penetrate biological membranes.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl4-isobutylnicotinate involves its interaction with biological membranes. As an ester, it can easily penetrate lipid bilayers, making it an effective agent for delivering active compounds into cells. Once inside the cell, it can undergo hydrolysis to release nicotinic acid, which participates in various metabolic pathways .
Comparison with Similar Compounds
Ethyl4-isobutylnicotinate can be compared with other esters of nicotinic acid, such as methyl nicotinate and ethyl nicotinate. While all these compounds share similar chemical properties, this compound is unique due to its isobutyl group, which imparts distinct physical and chemical characteristics. This uniqueness makes it particularly useful in specific applications where other esters may not be as effective .
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Isobutyl nicotinate
These compounds are structurally similar but differ in their alkyl groups, which can influence their reactivity and applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11-8-13-6-5-10(11)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
InChI Key |
GKRKMYFXKMNIFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


